molecular formula C9H8BrF3O2 B1485857 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene CAS No. 1872891-66-1

4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1485857
CAS No.: 1872891-66-1
M. Wt: 285.06 g/mol
InChI Key: LJRSWCYWQRUVFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by a bromine atom, a methoxy group, and a trifluoroethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 2-methoxybenzene in the presence of a brominating agent such as bromine (Br2) under controlled conditions.

  • Trifluoroethoxylation: The trifluoroethoxy group can be introduced through a reaction with trifluoroethanol in the presence of a strong base like potassium tert-butoxide.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and trifluoroethoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various electrophiles, Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzene

  • 1-Bromo-2-fluoro-5-methoxy-4-(2,2,2-trifluoroethoxy)benzene

  • 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Uniqueness: 4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene stands out due to the presence of the trifluoroethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-8-4-6(10)2-3-7(8)15-5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSWCYWQRUVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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